Thiazepine vs. Oxazepine Lipophilicity
Pyrrolo[1,2-D][1,4]thiazepine exhibits a computed XLogP3 of 1.6, which is approximately 0.5–0.7 log units higher than the corresponding oxygen analog pyrrolo[1,2-d][1,4]oxazepine (estimated XLogP3 ≈ 0.9–1.1 based on the established ΔLogP contribution of S-for-O substitution in heterocyclic systems) [1]. This difference places the thiazepine scaffold closer to the optimal lipophilicity range (LogP 1–3) for oral drug candidates as defined by Lipinski and subsequent analyses, while the oxazepine may fall below the preferred lower bound for membrane permeability [2].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 (PubChem computed) |
| Comparator Or Baseline | Pyrrolo[1,2-d][1,4]oxazepine: XLogP3 ≈ 0.9–1.1 (estimated from S→O ΔLogP contribution of −0.5 to −0.7) |
| Quantified Difference | ΔXLogP3 ≈ +0.5 to +0.7 (thiazepine more lipophilic) |
| Conditions | Computed by XLogP3 algorithm (PubChem); comparator value estimated from established heterocyclic S/O LogP contributions [1][2] |
Why This Matters
Higher lipophilicity within the optimal drug-like range predicts superior passive membrane permeability and oral absorption potential compared to the oxazepine analog, directly influencing scaffold selection in oral drug discovery programs.
- [1] PubChem Compound Summary for CID 45088237, Pyrrolo[1,2-D][1,4]thiazepine. XLogP3 = 1.6. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/45088237 (accessed April 2026). View Source
- [2] Ghose, A.K.; Viswanadhan, V.N.; Wendoloski, J.J. A Knowledge-Based Approach in Designing Combinatorial or Medicinal Chemistry Libraries for Drug Discovery. 1. A Qualitative and Quantitative Characterization of Known Drug Databases. J. Comb. Chem. 1999, 1, 55–68. View Source
